molecular formula C58H73N13O21S2 B12755039 9beta-Aspartic acid ceruletide CAS No. 81456-41-9

9beta-Aspartic acid ceruletide

Cat. No.: B12755039
CAS No.: 81456-41-9
M. Wt: 1352.4 g/mol
InChI Key: KYTQUEHTLBOPRB-CJTMXSBFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9beta-Aspartic acid ceruletide involves the sulphation of a decapeptide intermediate in an aqueous medium at a pH range of 8.5 to 12.5. This process utilizes a complex of a tertiary organic base and sulfur trioxide (B:SO3) to achieve the desired sulphation . The decapeptide intermediate has the formula H-Pyroglu-Gln-Asp-Tyr(SO3H)-Thr-Gly-Trp-Met-Asp-Phe-NH2 .

Industrial Production Methods

Industrial production of this compound typically employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the rapid and well-controlled synthesis of the peptide, ensuring high purity and yield. The process involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage to obtain the final peptide product .

Chemical Reactions Analysis

Types of Reactions

9beta-Aspartic acid ceruletide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues, enhancing the stability of the peptide.

    Reduction: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the peptide .

Major Products Formed

The major products formed from these reactions include modified peptides with enhanced stability, altered biological activity, or improved pharmacokinetic properties. For example, oxidation can lead to the formation of more stable disulfide-linked peptides, while substitution can introduce functional groups that enhance receptor binding .

Comparison with Similar Compounds

9beta-Aspartic acid ceruletide is similar to other decapeptides, such as cholecystokinin and caerulein. it is unique in its higher potency and stability . Other similar compounds include:

Properties

CAS No.

81456-41-9

Molecular Formula

C58H73N13O21S2

Molecular Weight

1352.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C58H73N13O21S2/c1-29(72)49(71-56(85)40(23-31-12-14-33(15-13-31)92-94(89,90)91)68-55(84)42(26-48(77)78)69-52(81)37(16-18-44(59)73)66-51(80)36-17-19-45(74)63-36)57(86)62-28-47(76)65-41(24-32-27-61-35-11-7-6-10-34(32)35)54(83)67-38(20-21-93-2)53(82)70-43(58(87)88)25-46(75)64-39(50(60)79)22-30-8-4-3-5-9-30/h3-15,27,29,36-43,49,61,72H,16-26,28H2,1-2H3,(H2,59,73)(H2,60,79)(H,62,86)(H,63,74)(H,64,75)(H,65,76)(H,66,80)(H,67,83)(H,68,84)(H,69,81)(H,70,82)(H,71,85)(H,77,78)(H,87,88)(H,89,90,91)/t29?,36-,37-,38-,39-,40-,41-,42-,43-,49-/m0/s1

InChI Key

KYTQUEHTLBOPRB-CJTMXSBFSA-N

Isomeric SMILES

CC([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)NC(CC3=CC=CC=C3)C(=O)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O

Origin of Product

United States

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